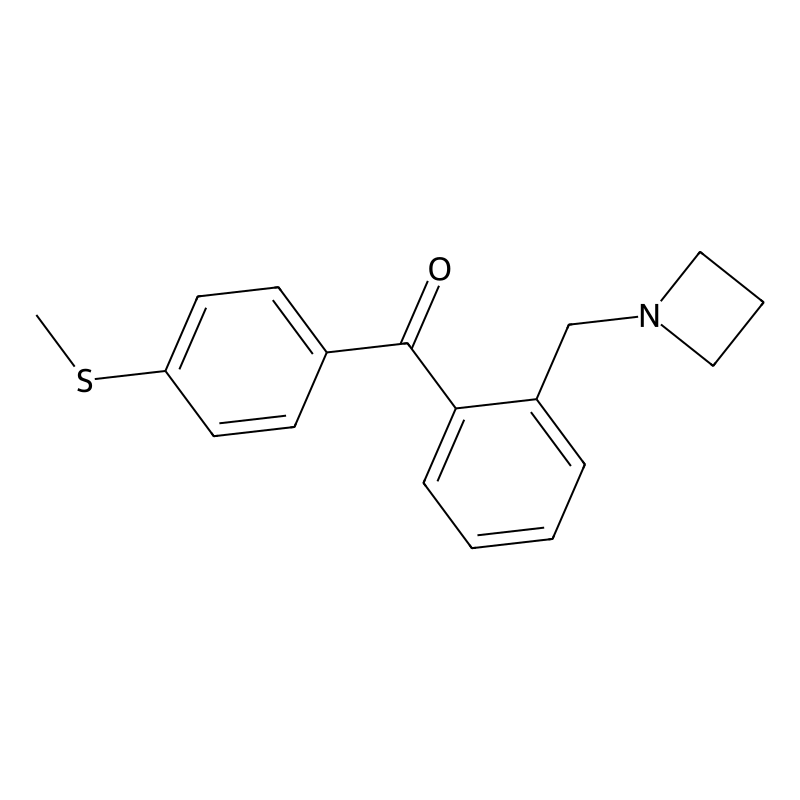

2-Azetidinomethyl-4'-thiomethylbenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Azetidinomethyl-4'-thiomethylbenzophenone is a compound characterized by its unique structure, which includes an azetidine ring and a benzophenone moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to the compound's reactivity and biological properties. The thiomethyl group attached to the benzophenone enhances its potential for various

- There is no scientific research available on the mechanism of action of 2-Azetidinomethyl-4'-thiomethylbenzophenone.

The chemical reactivity of 2-Azetidinomethyl-4'-thiomethylbenzophenone can be attributed to the presence of both the azetidine and thiomethyl groups. Common reactions include:

- Nucleophilic Substitution: The azetidine nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.

- Electrophilic Aromatic Substitution: The benzophenone moiety can undergo electrophilic substitution, particularly at the aromatic ring, due to the presence of electron-donating or withdrawing groups.

- Thiol-Ene Reactions: The thiomethyl group can participate in thiol-ene reactions, which are useful for forming sulfur-containing compounds.

These reactions suggest potential pathways for synthesizing derivatives with enhanced biological activities.

2-Azetidinomethyl-4'-thiomethylbenzophenone exhibits significant biological activities, making it a candidate for further pharmacological studies. Preliminary investigations indicate:

- Antimicrobial Activity: Compounds with similar structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

- Antitumor Properties: The presence of the benzophenone structure is often associated with antitumor activity, as seen in related compounds that target cancer cell lines.

- Anti-inflammatory Effects: Similar compounds have demonstrated potential in reducing inflammation, suggesting that this compound may also possess such properties.

These activities highlight its potential as a therapeutic agent.

The synthesis of 2-Azetidinomethyl-4'-thiomethylbenzophenone can be approached through several methods:

- Azetidine Formation: Starting from appropriate precursors, azetidine can be synthesized via cyclization reactions involving amines and carbonyl compounds.

- Thiomethylation: The introduction of the thiomethyl group can be achieved through nucleophilic substitution or by using thiomethylating agents on benzophenone derivatives.

- Coupling Reactions: The final compound can be constructed by coupling the azetidine and thiomethyl-benzophenone intermediates through various coupling strategies, such as amide formation or direct alkylation.

These methods allow for flexibility in modifying the compound's structure to enhance its properties.

2-Azetidinomethyl-4'-thiomethylbenzophenone has potential applications in several fields:

- Medicinal Chemistry: As a lead compound for developing new antimicrobial or anticancer agents.

- Material Science: Its unique structure may lend itself to applications in polymer synthesis or as a photoinitiator in UV-curable materials.

- Agricultural Chemistry: Similar compounds have been explored for use as pesticides or herbicides due to their biological activity.

These applications underscore the importance of this compound in both industrial and research settings.

Interaction studies of 2-Azetidinomethyl-4'-thiomethylbenzophenone focus on its binding affinities with biological targets. Preliminary studies suggest that:

- Protein Binding: The compound may interact with specific proteins involved in disease pathways, potentially inhibiting their function.

- Metal Ion Complexation: Similar compounds have shown the ability to form complexes with metal ions, which can enhance their biological activity or stability.

Further research is needed to elucidate these interactions fully and understand their implications for therapeutic use.

Several compounds share structural features with 2-Azetidinomethyl-4'-thiomethylbenzophenone. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Thiomethylbenzophenone | Benzophenone with a thiomethyl group | Antimicrobial activity |

| Azetidinylbenzophenones | Benzophenones containing azetidine rings | Potential anticancer properties |

| Benzothiazole derivatives | Benzene fused with thiazole | Broad-spectrum antibacterial activity |

| Thiourea derivatives | Containing thiourea functional groups | Diverse biological activities |

These comparisons highlight how 2-Azetidinomethyl-4'-thiomethylbenzophenone stands out due to its specific combination of an azetidine ring and a unique functional group arrangement, potentially leading to distinct biological activities not observed in other similar compounds.